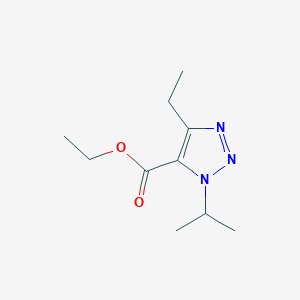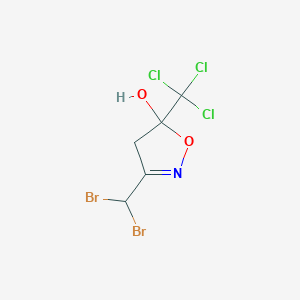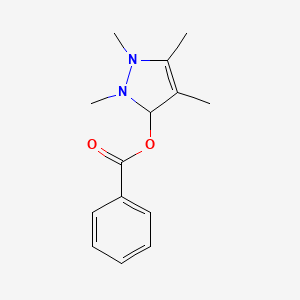![molecular formula C26H24N4O5S B12878470 N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide CAS No. 590397-27-6](/img/structure/B12878470.png)
N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a research compound with the molecular formula C24H20N4O4S and a molecular weight of 460.5 g/mol . Its purity typically reaches 95%. The compound’s exact mass is approximately 460.12 g/mol . Unfortunately, specific storage conditions are not provided, so it’s advisable to follow label instructions upon receipt.
Preparation Methods
The synthetic routes for N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide are not explicitly mentioned in the available sources. industrial production methods may involve multi-step syntheses, starting from commercially available precursors. Researchers likely employ various chemical transformations to achieve the desired compound.
Chemical Reactions Analysis
While detailed reactions remain undisclosed, we can infer potential reactions based on its functional groups:
Oxidation: The nitro group suggests susceptibility to reduction reactions.
Substitution: The benzamide moiety may undergo nucleophilic substitution.
Common Reagents: Reagents like reducing agents (e.g., SnCl2) and nucleophiles (e.g., amines) could be involved.
Major Products: These would depend on the specific reaction conditions and substituents.
Scientific Research Applications
N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide finds applications in:
Chemistry: As a synthetic intermediate or probe molecule.
Biology: Studying cellular processes or as a fluorescent marker.
Medicine: Investigating potential therapeutic effects.
Industry: Possibly in material science or drug development.
Mechanism of Action
Unfortunately, specific mechanisms remain undisclosed. Further research is needed to elucidate how this compound exerts its effects. Molecular targets and pathways involved are yet to be fully characterized.
Comparison with Similar Compounds
While no direct comparisons are provided, exploring structurally related compounds could reveal insights into its uniqueness.
Properties
CAS No. |
590397-27-6 |
|---|---|
Molecular Formula |
C26H24N4O5S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide |
InChI |
InChI=1S/C26H24N4O5S/c1-5-34-22-10-9-17(13-21(22)30(32)33)24(31)29-26(36)28-19-8-6-7-18(16(19)4)25-27-20-11-14(2)15(3)12-23(20)35-25/h6-13H,5H2,1-4H3,(H2,28,29,31,36) |
InChI Key |
WKOWIBKGTSOJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=C(C(=C4)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)







![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)

![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)


![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
